

A Comprehensive Technical Guide to Bicyclo[2.2.1]heptan-2-ylacetic Acid

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Compound of Interest

Compound Name: 2-Norbornaneacetic acid

Cat. No.: B085479

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Introduction

Bicyclo[2.2.1]heptan-2-ylacetic acid, commonly known as **2-Norbornaneacetic acid**, is a carbocyclic compound featuring the rigid and sterically defined norbornane scaffold. This unique structural motif is of significant interest in medicinal chemistry and materials science. The constrained bicyclic system allows for the precise spatial orientation of functional groups, making it a valuable building block in the design of bioactive molecules and structured polymers. This technical guide provides an in-depth overview of its chemical identity, physicochemical properties, and a detailed experimental protocol for its synthesis.

IUPAC Name and Chemical Identity

The unequivocally recognized IUPAC name for **2-Norbornaneacetic acid** is bicyclo[2.2.1]heptan-2-ylacetic acid. Other acceptable systematic names include 2-(bicyclo[2.2.1]heptan-2-yl)acetic acid and norborn-2-ylacetic acid. The compound exists as a mixture of endo and exo diastereomers, arising from the orientation of the acetic acid moiety relative to the bicyclic ring system.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for bicyclo[2.2.1]heptan-2-ylacetic acid is presented in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₁₄ O ₂	[1]
Molecular Weight	154.21 g/mol	[1]
CAS Number	1007-01-8	[1]
Appearance	Liquid	[1]
Density	1.065 g/mL at 25 °C	[2]
Boiling Point	107-108 °C at 3 mmHg	[2]
Refractive Index (n _D ²⁰)	1.4827	[2]

Spectroscopic data are crucial for the identification and characterization of bicyclo[2.2.1]heptan-2-ylacetic acid. While specific spectra for the isolated compound are not readily available in all public databases, typical spectral features can be inferred from its structure and data on related norbornane derivatives.

- ¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aliphatic region (δ 1.0-3.0 ppm) corresponding to the protons of the bicyclic core and the methylene group of the acetic acid moiety. The carboxylic acid proton would appear as a broad singlet at lower field (typically >10 ppm), depending on the solvent and concentration.
- ¹³C NMR: The carbon NMR spectrum would display signals for the seven carbons of the norbornane skeleton and the two carbons of the acetic acid side chain, including the carbonyl carbon at a characteristic downfield shift (around 170-180 ppm).
- Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show the molecular ion peak (M⁺) at m/z 154, along with characteristic fragmentation patterns of the norbornane ring system.

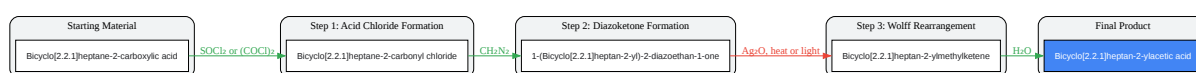
Synthesis of Bicyclo[2.2.1]heptan-2-ylacetic Acid

The most common and effective method for the synthesis of bicyclo[2.2.1]heptan-2-ylacetic acid is the Arndt-Eistert homologation of the readily available bicyclo[2.2.1]heptane-2-

carboxylic acid. This reaction sequence extends the carbon chain of the carboxylic acid by one methylene group.

Synthetic Workflow: Arndt-Eistert Homologation

The logical workflow for the Arndt-Eistert synthesis of bicyclo[2.2.1]heptan-2-ylacetic acid is depicted in the following diagram.



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